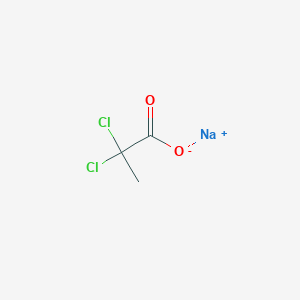

Sodium 2,2-dichloropropionate

Description

Historical Trajectory and Academic Discourse on Dichloropropionate Herbicides

The era of modern chemical weed control began in the mid-1940s with the introduction of selective herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D), which revolutionized agriculture by offering a way to control broadleaf weeds without harming grass crops. wikipedia.orgebsco.comresearchgate.net This innovation spurred the development of a wide array of synthetic herbicides.

Sodium 2,2-dichloropropionate, commercially known as dalapon (B104946), was introduced as a herbicide in 1953. bcpc.org The initial academic discourse and research in the 1950s centered on its practical applications and effectiveness. For instance, early studies investigated its utility in controlling specific problematic weeds such as wild oats (Avena fatua) and Johnsongrass (Sorghum halepense). cambridge.orgcambridge.org Research from this period also explored its synergistic effects when combined with other herbicides, such as 3-amino-1,2,4-triazole (ATA), to enhance weed control. ucanr.edu The period following its introduction saw a dramatic increase in the number of available herbicides, growing from about 15 in 1940 to 100 by 1969, with dalapon being a significant part of this expansion. researchgate.net

| Year | Milestone | Research Focus |

| 1945 | Commercial introduction of 2,4-D | Selective control of broadleaf weeds in cereal crops. wikipedia.org |

| 1953 | Introduction of this compound (Dalapon) | General herbicidal use. bcpc.org |

| 1954 | Early studies on Dalapon's efficacy | Control of wild oats. cambridge.org |

| 1956 | Developmental studies | Use as a herbicide for Johnsongrass. cambridge.org |

| 1957 | Research on herbicide combinations | Evaluating mixtures of Dalapon and ATA. ucanr.edu |

Evolution of Research Paradigms and Scientific Inquiry Regarding this compound

The scientific investigation into this compound has evolved significantly since its introduction. The initial paradigm, rooted in agronomy, was almost exclusively focused on its herbicidal properties and application for crop protection. cambridge.orgcambridge.org

By the late 1950s, a shift towards environmental science became apparent. Researchers began to question the fate of these chemicals in the environment, leading to studies on the microbial decomposition of dalapon in soil. A notable 1959 study isolated eight different bacteria capable of breaking down 2,2-dichloropropionate, suggesting that microbial action was a key factor in its degradation. cdnsciencepub.com This marked a new research trajectory focused on the compound's environmental persistence and bioremediation.

The 1970s saw a focus on the fundamental chemical properties of the compound. Research from this era includes detailed studies on the hydrolysis of this compound in aqueous solutions, providing a deeper understanding of its chemical stability and breakdown pathways under various conditions. acs.org

More recent research has uncovered new dimensions of this compound. A significant contemporary finding is its identification as a disinfection by-product (DBP) in potable water, formed during water treatment processes. researchgate.net This has shifted a portion of the scientific inquiry towards public health and environmental engineering. Concurrently, modern analytical chemistry has provided new tools for studying this compound. Techniques such as quantitative nuclear magnetic resonance (qNMR) are now being employed for the precise purity assessment of technical grade agrochemicals like dalapon. researchgate.net The interest in bioremediation also continues, with recent studies isolating and characterizing novel bacterial strains for their enhanced ability to degrade 2,2-dichloropropionate. researchgate.netdergipark.org.tr

| Research Era | Primary Focus | Key Research Findings |

| 1950s | Agronomic Efficacy | Effective control of grassy weeds like Johnsongrass and wild oats. cambridge.orgcambridge.org |

| Late 1950s - 1960s | Environmental Microbiology | Identification of soil bacteria (e.g., Agrobacterium, Pseudomonas) capable of degrading dalapon. cdnsciencepub.com |

| 1970s | Environmental Chemistry | Understanding of hydrolysis and degradation pathways in aqueous solutions. acs.org |

| 2000s - Present | Environmental Health & Bioremediation | Identification as a disinfection by-product in drinking water; isolation of new degrading microbes. researchgate.netdergipark.org.tr |

| 2000s - Present | Analytical Chemistry | Application of qNMR for purity analysis of agrochemicals. researchgate.net |

Current Research Gaps and Future Academic Imperatives for this compound

Despite decades of research, significant questions regarding this compound remain, defining the future imperatives for academic study.

A primary area requiring further investigation is its role as a disinfection by-product. While it has been identified in treated water, the mechanisms of its formation during disinfection processes are not fully understood, nor are the typical concentration ranges across different water treatment systems. researchgate.net This knowledge gap presents a potential regulatory challenge and a public health concern that needs to be addressed.

In the realm of environmental science, while the microbial degradation of dalapon is well-established, there is a continuing need to discover and engineer more robust and efficient microorganisms for the bioremediation of contaminated soil and water. researchgate.netdergipark.org.tr The extensive use of dalapon in the past may have resulted in legacy contamination, and developing effective biological treatment strategies is a key future goal.

Furthermore, the development of advanced, rapid, and sensitive analytical methods is crucial for monitoring dalapon and its metabolites in complex environmental samples. This will aid in assessing its environmental footprint and the effectiveness of remediation efforts. researchgate.net There is also a need for more comprehensive studies on its long-term environmental transport, particularly its potential for leaching into groundwater systems, which is a concern due to its high water solubility. researchgate.net

Finally, while early toxicological studies were conducted, a re-evaluation using modern methodologies may be warranted to fill data gaps previously identified by regulatory agencies and to provide a more complete understanding of its risk profile. epa.govepa.gov

Future Research Directions:

Elucidation of DBP Formation: Investigating the chemical pathways leading to dalapon formation during water disinfection.

Advanced Bioremediation: Isolating and genetically characterizing novel microbes for enhanced degradation of dalapon.

Modern Analytical Techniques: Developing and validating new methods for trace-level detection in environmental matrices.

Environmental Fate Modeling: Comprehensive studies on the long-term transport and persistence in soil and aquatic systems.

Structure

3D Structure of Parent

Properties

CAS No. |

127-20-8 |

|---|---|

Molecular Formula |

C3H4Cl2NaO2 |

Molecular Weight |

165.96 g/mol |

IUPAC Name |

sodium;2,2-dichloropropanoate |

InChI |

InChI=1S/C3H4Cl2O2.Na/c1-3(4,5)2(6)7;/h1H3,(H,6,7); |

InChI Key |

MCCBUOJFZJOBJH-UHFFFAOYSA-N |

SMILES |

CC(C(=O)[O-])(Cl)Cl.[Na+] |

Isomeric SMILES |

CC(C(=O)[O-])(Cl)Cl.[Na+] |

Canonical SMILES |

CC(C(=O)O)(Cl)Cl.[Na] |

melting_point |

166.5 °C |

Other CAS No. |

127-20-8 |

Pictograms |

Irritant |

Related CAS |

75-99-0 (Parent) |

Synonyms |

dalapon dalapon, ammonium salt dalapon, calcium salt dalapon, magnesium salt dalapon, sodium salt dalapon-magnesium dalapon-sodium |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Production Pathways for Sodium 2,2 Dichloropropionate

Mechanistic Investigations of 2,2-Dichloropropionic Acid Synthesis Routes

The principal precursor to sodium 2,2-dichloropropionate is 2,2-dichloropropionic acid. This acid is typically synthesized via the chlorination of propionic acid at the alpha-carbon (the carbon atom adjacent to the carboxyl group). For this reaction to occur, the propionic acid must contain at least one alpha-hydrogen. brainly.invedantu.com Propionic acid has two alpha-hydrogens, making it a suitable starting material. brainly.invedantu.com

The reaction mechanism for the alpha-chlorination of carboxylic acids can proceed through different pathways. One common industrial method involves using a catalyst to facilitate the reaction. A well-known laboratory-scale method for the alpha-halogenation of carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction, which uses bromine and a phosphorus trihalide catalyst. wikipedia.orgvaia.com The mechanism involves the initial conversion of the carboxylic acid into an acyl halide. wikipedia.orgmasterorganicchemistry.com This intermediate can then tautomerize into an enol form, which is more reactive towards halogenation at the alpha-position. wikipedia.orgmasterorganicchemistry.com Subsequent hydrolysis yields the alpha-halogenated carboxylic acid. wikipedia.org

In the industrial synthesis of chlorinated propionic acids, propionic anhydride (B1165640) is often used as a catalyst. xynu.edu.cnresearchgate.net Studies have shown that when propionic anhydride is the catalyst, the formation of α-chloropropanoic acid proceeds through an ionic mechanism. researchgate.netscilit.com This process involves the formation of intermediates like propanoyl chloride. researchgate.net The reaction is typically carried out at elevated temperatures, for instance between 115 and 140°C, while excluding light and free-radical initiators to ensure chlorination occurs selectively at the alpha-position rather than the beta-position. google.comgoogle.com The process can be engineered to produce α,α-dichloropropanoic acid through a consecutive ionic chlorination of the initially formed α-chloropropanoic acid. researchgate.net

A general scheme for the synthesis of 2,2-dichloropropionic acid from propionic acid is the direct chlorination at high temperatures. One study notes that while monochlorination can occur at 110-120°C, the formation of dichloropropionic acid happens at higher temperatures of 150-160°C. google.com

Optimized Preparation Techniques for this compound Salt

The formation of this compound is achieved by neutralizing 2,2-dichloropropionic acid with a suitable sodium base. google.comlibretexts.org

The reaction between a carboxylic acid and a base, known as neutralization, is a standard acid-base reaction. noaa.govyoutube.com These reactions are typically exothermic, releasing a significant amount of heat. noaa.gov In aqueous solutions, soluble carboxylic acids act as weak acids, partially dissociating to yield a carboxylate anion and a hydronium ion. libretexts.orgpressbooks.pub The neutralization with a strong base like sodium hydroxide (B78521) is rapid and drives the equilibrium towards the formation of the salt and water. libretexts.orglibretexts.org

The general equations for the neutralization of a carboxylic acid (RCOOH) with various bases are: pressbooks.publibretexts.org

RCOOH + NaOH(aq) → RCOO⁻Na⁺(aq) + H₂O(l)

2RCOOH + Na₂CO₃(aq) → 2RCOO⁻Na⁺(aq) + H₂O(l) + CO₂(g)

RCOOH + NaHCO₃(aq) → RCOO⁻Na⁺(aq) + H₂O(l) + CO₂(g)

The resulting salt, a sodium carboxylate, is more water-soluble than its acid precursor, a property that is advantageous in various applications. oit.edu The stability of the carboxylate anion is enhanced by resonance, which delocalizes the negative charge over the two oxygen atoms, making the parent acid more acidic than an alcohol. oit.edu

For both laboratory and industrial-scale production, the efficiency of the salt formation process is critical. A patented method describes the preparation of alkali salts of 2,2-dichloropropionic acid by reacting the acid with an alkali compound, such as sodium carbonate, in a liquid chlorinated hydrocarbon solvent like perchloroethylene or chloroform. google.com This process is advantageous because it allows for the separation of the salt product in its solid phase, which can then be easily filtered and dried. google.com Using anhydrous sodium carbonate is particularly efficient as one mole can neutralize two moles of the acid, producing only one mole of water, which simplifies the drying of the final product. google.com

The scalability of chemical syntheses is a key consideration when moving from laboratory to industrial production. rsc.org Factors such as reaction time, temperature, yield, and purity must be optimized. In the synthesis of this compound, process parameters are adjusted to maximize yield and purity. For example, reacting 2,2-dichloropropionic acid with sodium carbonate in perchloroethylene at 70°C for 3.5 hours resulted in a neutralization and recovery yield of over 99%. google.com Similar high yields were obtained using other chlorinated solvents, demonstrating the robustness of the process. google.com The transition from lab-scale (grams) to industrial-scale (kilograms) production requires careful management of reaction conditions, heat transfer, and material handling to maintain efficiency and safety. google.commdpi.com

The table below summarizes examples of reaction conditions for the synthesis of this compound as described in a patent, illustrating the process at different scales and with various solvents. google.com

Table 1: Examples of Reaction Conditions for this compound Synthesis

| Reactants | Solvent | Scale | Reaction Conditions | Outcome |

|---|---|---|---|---|

| 2,2-dichloropropionic acid, Sodium carbonate | Perchloroethylene | Industrial Pilot (219 lbs Na₂CO₃) | Heated to 70°C for 2 hours | Product recovered by filtration and dried |

| 2,2-dichloropropionic acid, Sodium carbonate | Chloroform | Laboratory (1 gram mole acid) | Heated at 45°C for 130 minutes | >99% conversion and recovery by filtration |

| 2,2-dichloropropionic acid, Sodium carbonate | Carbon tetrachloride | Laboratory (0.5 gram mole Na₂CO₃) | Heated to boiling (77°C) for 1.1 hours | >99% of acid converted and recovered |

| 2,2-dichloropropionic acid, Aqueous NaOH | Water | Not Specified | Neutralization | Formation of sodium salt and water |

Molecular and Cellular Mechanisms of Herbicidal Action in Plant Systems

Disruption of Plant Growth and Development at the Cellular Level

At the cellular level, Sodium 2,2-dichloropropionate instigates a cascade of events that undermine the fundamental processes of cell division, biosynthesis, and metabolism.

Interference with Meristematic Cell Division and Elongation Processes

The herbicide's role as a plant growth inhibitor is evident in its impact on meristematic tissues, the regions of active cell division responsible for plant growth. orst.edu By accumulating in these areas, it disrupts the formation of new cells. orst.edu A primary mechanism contributing to this is the inhibition of lipid synthesis, which is crucial for building new cell membranes required for cell division and growth. wssa.netlsuagcenter.com Without the necessary phospholipids (B1166683), the formation of new cells is blocked.

At high application rates, Dalapon (B104946) exhibits acute toxicity by acting as a strong acid. This leads to the precipitation of proteins and causes severe, non-selective damage to plasma membranes, altering their permeability and leading to the localized destruction of cellular components. nih.gov This direct damage to existing cells in meristematic regions further halts growth and elongation.

Inhibition of Lipid Biosynthesis Pathways

A key mode of action for this compound is the inhibition of lipid synthesis. herts.ac.uk This process is fundamental for numerous plant functions, including the formation of cell membranes, cuticle, and suberin, as well as energy storage. lsuagcenter.com The herbicidal effect is achieved by blocking the activity of acetyl-CoA carboxylase (ACCase), an enzyme that catalyzes the first committed step in the biosynthesis of fatty acids. wssa.netlsuagcenter.com By inhibiting ACCase, the herbicide effectively stops the production of phospholipids, which are essential components of cell membranes. lsuagcenter.com This disruption of membrane production is critical to its growth-inhibiting effects, as new cells cannot be formed. lsuagcenter.com

| Target Enzyme | Metabolic Pathway Affected | Cellular Consequence | Reference |

|---|---|---|---|

| Acetyl-CoA Carboxylase (ACCase) | De novo fatty acid synthesis | Blocks production of phospholipids for new cell membranes | wssa.netlsuagcenter.com |

Modulation of Carbohydrate, Lipid, and Nitrogen Metabolism

The metabolic disruptions caused by this compound extend beyond lipid synthesis. It is known to be an inhibitor of enzymes that process pyruvate (B1213749), a central molecule in cellular respiration and the metabolic hub linking glycolysis to the citric acid cycle. wikipedia.org By interfering with pyruvate metabolism, the herbicide disrupts the plant's primary energy-producing pathways.

The impact on lipid metabolism is a direct consequence of its inhibition of fatty acid synthesis. herts.ac.uk While the effects on nitrogen metabolism are less direct, high concentrations of the herbicide have been shown to affect nitrogen processes in soil microflora, such as increasing ammonium-nitrogen production while inhibiting nitrification. researchgate.net Within the plant, the widespread disruption of cellular functions and enzyme pathways likely leads to secondary effects on nitrogen assimilation and metabolism. researchgate.net

Physiological Responses and Phytotoxic Manifestations in Target Vegetation

Alterations in Photosynthetic Efficiency and Biomass Accumulation

The phytotoxic effects of this compound lead to a significant reduction in the plant's ability to perform photosynthesis and accumulate biomass. Visible symptoms in affected grasses include chlorosis (yellowing of leaves), which indicates a disruption in chlorophyll (B73375) production or function, followed by necrosis (tissue death). lsuagcenter.com This degradation of photosynthetic tissues inevitably reduces photosynthetic efficiency.

As a potent plant growth regulator, the herbicide's primary effect is the cessation of growth. orst.eduresearchgate.net This inhibition of development, coupled with the degradation of existing tissues, results in a marked decrease in the plant's ability to produce and accumulate biomass. nih.gov

Impairment of Seed Germination and Subsequent Seedling Development

This compound demonstrates a significant impact on the earliest stages of a plant's life cycle. The compound is known to accumulate in developing seeds, which can impair their viability and germination. orst.edu When applied to the soil, the herbicide can inhibit the germination of seeds and is particularly detrimental to the development of young seedlings. lsuagcenter.com

Observed effects on seedlings include the inhibition of primary root growth and the failure of leaves to emerge properly from the coleoptile. lsuagcenter.com This disruption of early development prevents the successful establishment of the plant.

| Process Affected | Observed Manifestation | Reference |

|---|---|---|

| Photosynthesis & Growth | Chlorosis, necrosis, cessation of growth, reduced biomass | lsuagcenter.comresearchgate.net |

| Seed Germination | Inhibition of germination | orst.edulsuagcenter.com |

| Seedling Development | Inhibition of primary root growth, failure of leaf emergence | lsuagcenter.com |

Systemic Translocation and Distribution Patterns within Plant Vasculature

Following its absorption, typically through the leaves, this compound, commonly known as dalapon, exhibits systemic movement throughout the plant. cambridge.orgdocumentsdelivered.com This mobility is crucial to its herbicidal efficacy, allowing the compound to reach its sites of action in various plant tissues. The translocation of dalapon occurs primarily within the phloem, the plant's vascular tissue responsible for transporting sugars and other organic substances from the leaves (sources) to areas of active growth and metabolism (sinks). slideshare.netstudy.com

Tracer studies utilizing radiolabeled dalapon have confirmed that the molecule is translocated intact without being metabolized during its initial movement. cambridge.orgdocumentsdelivered.com The process begins with the penetration of the herbicide through the leaf cuticle, which can be significantly enhanced by surfactants. cambridge.org Almost immediately after application, small amounts of the herbicide are sorbed. cambridge.org The initial movement away from the point of application appears to be a diffusion-like pattern, but it quickly becomes channelized into the veinlets and larger vascular bundles of the leaf. cambridge.org

Once within the phloem, dalapon moves along with the flow of assimilates, a process driven by a pressure gradient between source and sink tissues. cambridge.orgstudy.com This results in the accumulation of the herbicide in regions of high metabolic activity, such as:

Meristematic tissues (e.g., buds, root tips)

Developing leaves and fruits

Storage organs

Research on Zea mays has shown that dalapon applied to a leaf blade is transported basipetally (downwards) towards the intercalary meristem regions, where retention is highest. cambridge.org Interestingly, dalapon applied off the midvein does not significantly enter the midvein during this downward transport; however, when applied directly to the midrib, it remains highly concentrated within this main vascular channel. cambridge.org This suggests that the distribution is heavily influenced by the plant's vascular architecture and the flow of photoassimilates. nih.gov

Translocation and Distribution of this compound

| Aspect | Detailed Research Finding | Source |

|---|---|---|

| Primary Transport Tissue | Phloem. Moves with the flow of assimilates from source to sink. | cambridge.orgslideshare.net |

| Chemical Form During Transport | The dalapon molecule is translocated intact without being metabolized. | cambridge.orgdocumentsdelivered.com |

| Initial Movement Pattern | Begins as a diffusional pattern from the application site, then becomes channelized into vascular bundles. | cambridge.org |

| Direction of Movement | Primarily basipetal (downward) from leaves to metabolic sinks. | cambridge.org |

| Areas of Accumulation | High concentration in metabolically active tissues such as intercalary meristems, buds, and root tips. | cambridge.org |

Differential Sensitivity and Resistance Mechanisms in Plant Ecotypes

The effectiveness of this compound can vary significantly among different plant species and even among different biotypes or ecotypes within the same species. cornell.edu This differential sensitivity is a result of evolved resistance mechanisms that allow certain plants to survive exposure to a dose of the herbicide that would normally be lethal. researchgate.net Herbicide resistance in weeds is an evolutionary response to the selection pressure exerted by repeated herbicide use. researchgate.netnih.gov

Mechanisms of herbicide resistance are broadly categorized as target-site resistance (TSR) and non-target-site resistance (NTSR). nih.gov While specific research into dalapon resistance mechanisms is less extensive than for some other herbicides, the general principles of herbicide resistance apply.

Non-Target-Site Resistance (NTSR): This is the most common form of resistance and involves mechanisms that reduce the amount of active herbicide reaching its target site. researchgate.netpesticidestewardship.org

Enhanced Metabolism: Resistant plants may possess an enhanced ability to metabolize, or break down, the herbicide into non-toxic substances before it can cause significant harm. nih.govpesticidestewardship.org This detoxification often involves enzymes such as cytochrome P450s and glutathione (B108866) S-transferases. nih.gov

Reduced Absorption or Translocation: Some resistant ecotypes may have altered leaf cuticle properties that reduce the absorption of the herbicide. Alternatively, the plant might limit the translocation of the herbicide from the point of application, preventing it from reaching critical target sites in sufficient concentrations. nih.gov

Sequestration: Plants can render an herbicide inactive by compartmentalizing it within the cell, for example, by moving it into the vacuole or binding it to other molecules like sugars. pesticidestewardship.org This prevents the herbicide from interfering with its target metabolic pathway.

Target-Site Resistance (TSR): This form of resistance involves a modification of the herbicide's specific target site within the plant.

Altered Target Site: The most common TSR mechanism is a genetic mutation that alters the structure of the target enzyme that the herbicide is designed to inhibit. pesticidestewardship.org This change prevents the herbicide from binding effectively, rendering it ineffective even if it reaches the target site. pesticidestewardship.org

Over-expression of the Target Protein: In some cases, plants may develop resistance by producing the target protein in much larger quantities. pesticidestewardship.org This overproduction means that even if the herbicide inhibits a portion of the target enzymes, enough remain active to maintain normal plant function.

The evolution of intraspecific resistance to herbicides like dalapon has been observed in various weed species, highlighting the genetic plasticity of plants in response to chemical stressors. cornell.edu

Mechanisms of Herbicide Resistance Applicable to this compound

| Category | Mechanism | Description | Source |

|---|---|---|---|

| Non-Target-Site Resistance (NTSR) | Enhanced Metabolism | The resistant plant rapidly degrades the herbicide into non-toxic compounds. | nih.govpesticidestewardship.org |

| Reduced Absorption/Translocation | The plant limits the uptake of the herbicide or its movement within the vascular system. | nih.gov | |

| Compartmentalization / Sequestration | The herbicide is moved to cellular compartments (e.g., vacuole) where it cannot reach its target site. | pesticidestewardship.org | |

| Target-Site Resistance (TSR) | Altered Target Site | A mutation in the gene coding for the target enzyme prevents the herbicide from binding to it. | pesticidestewardship.org |

| Over-expression of Target Protein | The plant produces large quantities of the target enzyme, overwhelming the effect of the herbicide. | pesticidestewardship.org |

Environmental Fate, Transport, and Biogeochemical Transformations

Environmental Partitioning and Mobility Dynamics

The partitioning and mobility of Sodium 2,2-dichloropropionate in the environment are heavily influenced by its chemical properties, particularly its high water solubility and its existence as an anion in environmental media.

This compound exhibits a high degree of mobility in soil, primarily because it does not readily bind to soil particles. orst.edu Its potential for leaching is significant in all soil types. orst.edu The soil Koc, a measure of a chemical's tendency to partition between soil organic carbon and water, has been reported as 1-2, which indicates very high mobility. nih.gov In specific soil types, such as clay and clay loam, there may be no adsorption at all. orst.edu Studies using soil thin-layer chromatography on Hagerstown silty clay loam soil showed a measured Rf value of 0.96, which is also indicative of very high soil mobility. nih.gov

While the compound leaches readily, its movement can be limited by rapid microbial degradation, which can occur at a faster rate than leaching under conditions favorable for microbial growth. epa.gov Consequently, dalapon (B104946) is often not found below the top 6-inch layer of soil. orst.edu

| Parameter | Finding | Reference |

|---|---|---|

| Soil Adsorption | Does not readily bind to soil particles; no adsorption in some clay and clay loam soils. | orst.edu |

| Mobility | High degree of mobility in all soil types. | orst.edu |

| Koc Value | 1-2, indicating very high mobility. | nih.gov |

| Leaching Potential | High; readily leaches in soil. | epa.govepa.gov |

| Limiting Factor | Rapid microbial breakdown can limit downward movement. | orst.eduepa.gov |

Volatilization is not considered a significant environmental fate process for this compound. epa.gov The pKa of its acid form, dalapon, is 1.74, which means it exists almost entirely as an anion in water and moist soil. nih.gov Anions are non-volatile, so volatilization from moist soil or water surfaces will not occur. nih.gov While the estimated vapor pressure of the undissociated acid is 0.19 mm Hg at 25°C, volatilization from dry soil surfaces is also not expected to be an important process. nih.gov If released into the atmosphere, vapor-phase dalapon is estimated to have a half-life of 72.3 days due to reaction with photochemically produced hydroxyl radicals. epa.gov

The persistence of this compound in the environment is generally low to moderate, with dissipation primarily driven by microbial activity. orst.edu

In Soil: The average persistence in most agricultural soils during the growing season is reported to be two to four weeks. epa.gov However, its persistence can be longer under certain conditions, with observations of up to six months in the soils of various forests and tree nurseries. epa.govepa.gov The breakdown of the herbicide is accelerated by higher temperatures and increased soil moisture, conditions which favor microbial activity. orst.edu In the absence of microbial action, degradation in soil is slow. epa.gov

In Aquatic Systems: In water, dissipation occurs through a combination of microbial degradation, hydrolysis, and photolysis. orst.eduepa.gov Microbial degradation is typically the most active and complete breakdown mechanism. orst.eduepa.gov Chemical hydrolysis is a slower process, with a half-life of several months at temperatures below 25°C, and it is accelerated by increasing temperature and pH. orst.eduepa.gov The hydrolysis product is pyruvic acid. epa.gov Direct photolysis in sunlit surface waters may also contribute to its breakdown. nih.govepa.gov

| Compartment | Persistence/Half-life | Primary Dissipation Process | Reference |

|---|---|---|---|

| Agricultural Soil | 2 to 4 weeks (average) | Microbial Biodegradation | epa.gov |

| Forest Soil | Up to 6 months | Microbial Biodegradation | epa.govepa.gov |

| Aquatic Systems | Hydrolysis half-life of several months (<25°C) | Microbial Biodegradation, Hydrolysis, Photolysis | orst.eduepa.gov |

Microbial Biodegradation Pathways and Enzymatic Dehalogenation

The primary mechanism for the environmental dissipation of this compound is microbial biodegradation. epa.gov Various microorganisms can utilize this compound as a sole source of carbon and energy, breaking it down through enzymatic dehalogenation. microbiologyresearch.org This process involves cleaving the carbon-halogen bonds, which detoxifies the compound. academicjournals.org Cell-free extracts of bacteria grown on 2,2-dichloropropionate have been shown to convert it into pyruvate (B1213749), releasing two chloride ions for each molecule of pyruvate formed. microbiologyresearch.orgacademicjournals.org

Researchers have successfully isolated and identified numerous microbial strains from various environments, including soil and water, that are capable of degrading 2,2-dichloropropionate. ij-aquaticbiology.comscispace.com These microorganisms possess specialized enzymes called dehalogenases that initiate the breakdown process.

Specific bacterial genera have been extensively studied for their ability to degrade 2,2-dichloropropionate.

Burkholderia sp. : An endophytic bacterium, Burkholderia cepacia strain Wy5, isolated from Axonopus compressus, can utilize 2,2-DCP as its sole carbon source. utm.my This strain demonstrated a rapid cell doubling time of 2.7 hours in a minimal medium containing 20 mM 2,2-DCP. utm.my

Enterobacter sp. : A bacterial strain designated WM, identified as Enterobacter sp., was isolated from abandoned land. ij-aquaticbiology.com It is capable of using 2,2-DCP as its only carbon source. ij-aquaticbiology.com

Raoutella ornithinolytica : A strain identified as Raoutella ornithinolytica MR1 was found to possess the unique ability to degrade 2,2-DCP, utilizing it as a sole carbon source. researchgate.net This bacterium, typically found in aquatic environments, had a cell doubling time of 23.11 hours in a 20 mM 2,2-DCP medium. researchgate.netnih.gov This was noted as the first report of a Raoutella species with this degradation capability. researchgate.net

Bacillus amyloliquefaciens : A strain designated FDS was isolated from an industrial area in Malaysia and identified as Bacillus amyloliquefaciens. scispace.comdergipark.org.tr It grew effectively in media with 20 mM 2,2-DCP, showing a cell doubling time of 22.21 hours. scispace.comdergipark.org.tr

Rhizobium sp. : Several studies have reported that bacteria from the genus Rhizobium are capable of degrading dalapon. tandfonline.comnih.govnih.gov

Methylobacterium sp. : A bacterial strain identified as Methylobacterium sp. HJ1 can grow on 2,2-dichloropropionic acid as its sole carbon source. academicjournals.org It produces a non-stereospecific dehalogenase enzyme that converts 2,2-DCP into pyruvate. academicjournals.orgacademicjournals.orgacademicjournals.org

Arthrobacter sp. : Species of Arthrobacter have been observed to increase in soil incubated with dalapon, indicating their role in its degradation. nih.govnih.gov The genus has been identified in the microbial degradation of 2,2-dichloropropionic acid in various soils. nih.gov

| Bacterial Taxa | Strain Example | Isolation Source | Key Findings | Reference |

|---|---|---|---|---|

| Burkholderia sp. | Burkholderia cepacia Wy5 | Endophyte from Axonopus compressus | Cell doubling time of 2.7 hours in 20 mM 2,2-DCP. | utm.my |

| Enterobacter sp. | Strain WM | Abandoned land | Able to use 2,2-DCP as a sole carbon source. | ij-aquaticbiology.com |

| Raoutella ornithinolytica | Strain MR1 | Aquatic environment | First reported Raoutella sp. to degrade 2,2-DCP; cell doubling time of 23.11 hours. | researchgate.net |

| Bacillus amyloliquefaciens | Strain FDS | Industrial soil | Cell doubling time of 22.21 hours in 20 mM 2,2-DCP. | scispace.comdergipark.org.tr |

| Rhizobium sp. | Not specified | Soil | Capable of growing on and degrading 2,2-DCP. | tandfonline.comnih.gov |

| Methylobacterium sp. | Strain HJ1 | Not specified | Degrades 2,2-DCP to pyruvate via an inducible dehalogenase. | academicjournals.orgacademicjournals.org |

| Arthrobacter sp. | Not specified | Soil | Populations increase in soil upon incubation with dalapon. | nih.govnih.gov |

Isolation and Characterization of Dichloropropionate-Degrading Microbial Strains

Fungal and Other Microbial Contributions to Dalapon Mineralization

Microbial degradation processes, driven by a range of microorganisms including bacteria and fungi, involve enzymatic reactions that transform contaminants into simpler, less toxic end products waterrf.org. This biotransformation is a key process in reducing the persistence and toxicity of chemical compounds in the environment waterrf.org.

Biochemical Analysis of Dehalogenase Enzymes and Their Role in Metabolism

The initial and critical step in the microbial metabolism of this compound is the cleavage of the carbon-halogen bonds, a reaction catalyzed by a class of enzymes known as dehalogenases cambridge.org. These enzymes facilitate the hydrolytic removal of chloride ions from the molecule.

Cell-free extracts of bacteria grown on 2,2-dichloropropionate have been shown to convert it into pyruvate, with the release of two chloride ions for each molecule of pyruvate formed researchgate.net. This enzymatic activity is inducible, meaning the presence of 2,2-dichloropropionate or structurally similar compounds like D,L-2-chloropropionate triggers the production of the dehalogenase enzyme researchgate.net.

Research has identified that these dehalogenases can act on a variety of chlorinated aliphatic acids. For instance, a dehalogenase from Pseudomonas alcaligenes showed activity against 2-monochloropropionate, 2,2-dichloropropionate, monochloroacetate, and dichloroacetate, albeit at different rates bme.hu. The dehalogenation of alpha-halosubstituted alkanoic acids like Dalapon is catalyzed by halidohydrolases, which are categorized into distinct mechanistic groups based on their substrate specificity and the stereochemistry of the reaction products cambridge.org. Some of these enzymes catalyze the hydrolysis of the carbon-halogen bond with an inversion of the product's configuration nih.gov.

The dehalogenation process is a nucleophilic substitution where a halogen ion is replaced by a hydroxyl group derived from water . This reaction transforms the toxic halogenated compound into a more easily metabolized intermediate, such as pyruvate, which can then enter the central metabolic pathways of the microorganism to support growth utm.my.

Environmental Factors Influencing Biodegradation Kinetics (e.g., pH, Temperature, Nutrient Availability)

The rate at which this compound is biodegraded in the environment is significantly influenced by several factors, including pH, temperature, and the availability of other nutrients.

pH: The activity of dehalogenase enzymes is pH-dependent. For example, the dehalogenase from Pseudomonas alcaligenes exhibits optimal activity against 2,2-dichloropropionate in a broad pH range with a midpoint at pH 9.5 bme.hu. In another study, an alkalotolerant Bacillus megaterium strain was observed to thrive and degrade 2,2-DCP in alkaline conditions, with exceptional growth at pH 9 utm.mynih.govmdpi.comresearchgate.net. The degradation of pesticides by chlorine dioxide, a related process, also shows a higher rate in neutral and alkaline conditions compared to acidic conditions mdpi.com.

Temperature: Temperature affects both the rate of microbial metabolism and the kinetics of chemical reactions involved in degradation semanticscholar.org. Generally, higher temperatures accelerate degradation processes up to an optimal point, beyond which enzyme activity may decrease okstate.eduusda.govnih.gov. For instance, the degradation of the fumigant 1,3-dichloropropene, a related chlorinated compound, was significantly faster at 40°C compared to 20°C nih.gov. The degradation of many pesticides follows first-order kinetics, and the rate constant is temperature-dependent, often described by the Arrhenius equation within a moderate temperature range where enzymes are stable okstate.edu.

Nutrient Availability: The presence of other carbon sources can influence the rate of Dalapon degradation. For example, the addition of glucose to soil has been shown to depress the breakdown rate of Dalapon nih.gov. This is likely due to catabolite repression, where microorganisms preferentially utilize the more easily accessible energy source (glucose) over the more complex herbicide molecule. Conversely, in some cases, the presence of organic amendments can enhance microbial activity and accelerate pesticide degradation mdpi.com.

Factors Affecting Dalapon Biodegradation Kinetics

| Environmental Factor | Observed Effect on Biodegradation Rate | Example Organism/System | Reference |

|---|---|---|---|

| pH | Optimal activity at pH 9.5 | Pseudomonas alcaligenes | bme.hu |

| pH | Exceptional growth and degradation at pH 9 | Bacillus megaterium strain BHS1 | utm.mynih.govmdpi.comresearchgate.net |

| Temperature | Increased degradation rate with increased temperature (up to an optimum) | General pesticide degradation principle | okstate.eduusda.govnih.gov |

| Nutrient Availability (Glucose) | Depressed rate of Dalapon breakdown | Soil microorganisms | nih.gov |

| Nutrient Availability (Organic Amendments) | Can enhance microbial activity and degradation | Soil microorganisms | mdpi.com |

Formation of 2,2-Dichloropropionate as a Disinfection Byproduct in Water Treatment Systems

Beyond its use as a herbicide, 2,2-dichloropropionate can also be formed as an unintended disinfection byproduct (DBP) during the chlorination of drinking water researchgate.net. Disinfection byproducts are compounds created when disinfectants like chlorine react with naturally occurring organic and inorganic matter in the source water bme.huwikipedia.orgsemanticscholar.orgepa.gov.

While trihalomethanes (THMs) and haloacetic acids (HAAs) are the most well-known and regulated classes of DBPs, a wide array of other halogenated organic compounds, including 2,2-dichloropropionate, can also be generated wikipedia.orgsemanticscholar.org. The formation and concentration of these byproducts depend on various factors, including the type and concentration of natural organic matter, chlorine dosage, contact time, temperature, and pH semanticscholar.orgnih.gov.

A study conducted in South East Queensland, Australia, detected 2,2-dichloropropionate at levels between 0.1 and 0.5 µg/L in treated potable water, while it was below the detection limit in the untreated source water researchgate.net. The temporal trends of 2,2-dichloropropionate in the treated water mirrored those of trihalomethanes, strongly suggesting its in-situ formation as a DBP within the treatment plant researchgate.net. This finding highlights a potential regulatory issue, as the compound is also regulated as a pesticide researchgate.net.

The formation of a diverse range of DBPs underscores the complexity of water disinfection chemistry and the challenge of minimizing the formation of potentially harmful compounds while ensuring effective pathogen inactivation bme.huugent.be.

Advanced Analytical Methodologies for Environmental Detection and Quantification

Sample Preparation and Extraction Techniques from Complex Matrices

Effective sample preparation is a critical first step to isolate sodium 2,2-dichloropropionate from complex environmental samples like water and soil, thereby minimizing interference and enhancing analytical sensitivity.

Liquid-Liquid Extraction (LLE) is a conventional method for separating compounds based on their differential solubilities in two immiscible liquids, typically water and an organic solvent. wikipedia.org For the analysis of dalapon (B104946) in water samples, a two-step LLE process has been proposed. This involves acidifying the water sample and saturating it with sodium chloride before extracting with methyl t-butyl ether (MTBE). researchgate.net This procedure has demonstrated recovery rates for dalapon ranging from 67% to 101%. researchgate.net

Solid-Phase Extraction (SPE) offers a more streamlined and often more efficient alternative to LLE, and has been widely adopted for the concentration and purification of agrochemicals from water samples. researchgate.net Anion exchange cartridges are particularly effective for extracting acidic herbicides like dalapon. In one established method, a 100 mL water sample is pH-adjusted and passed through an anion exchange cartridge. weber.hu The retained dalapon is then eluted with an appropriate solvent. weber.hu This technique is a key component of EPA Method 552.1 for the determination of haloacetic acids and dalapon in drinking water. nemi.gov

Optimization of SPE involves selecting the appropriate sorbent material and elution solvents to achieve high recovery and minimize matrix effects. For instance, while polymeric-based anion exchange resins are suggested in some methods, silica-based anion exchange sorbents have also been used with exceptional recoveries after modifying the conditioning steps. weber.hu

| Extraction Technique | Matrix | Key Parameters | Recovery Rate | Reference |

| Liquid-Liquid Extraction | Water | Acidification, NaCl saturation, MTBE solvent | 67-101% | researchgate.net |

| Solid-Phase Extraction | Water | Anion exchange cartridge, pH adjustment | High (not specified) | weber.hunemi.gov |

Steam distillation is a separation process used for materials that are sensitive to high temperatures. wikipedia.org It involves bubbling steam through a mixture to be purified, which carries the volatile components to a condenser. wikipedia.org This technique is particularly useful for extracting volatile organic compounds from solid or complex matrices. For soil samples, steam distillation can be applied prior to extraction to isolate dalapon. rsc.org

Other volatilization-based methods include purge and trap , which is suitable for extracting volatile compounds from solid samples like sediment. env.go.jp In this method, the sample is suspended in water and purged with an inert gas, with the volatilized compounds trapped on a sorbent material for subsequent analysis. env.go.jp

Chromatographic Separation and Detection Technologies

Chromatography is a fundamental technique for separating and identifying the components of a mixture. For this compound analysis, gas chromatography and, more recently, liquid chromatography are the most employed methods.

Gas Chromatography (GC) is a powerful technique for separating volatile and semi-volatile compounds. cdc.gov For the analysis of dalapon, which is a non-volatile salt, a derivatization step is necessary to convert it into a more volatile form, typically a methyl ester. nemi.gov

Flame Ionization Detection (FID) is a common detector for GC that is sensitive to compounds containing carbon-hydrogen bonds. nih.gov While it is a robust and widely used detector, it may lack the selectivity and sensitivity required for trace-level environmental analysis of halogenated compounds like dalapon. measurlabs.com

Electron Capture Detection (ECD) is highly sensitive to electronegative compounds, particularly those containing halogens. measurlabs.com This makes it an ideal detector for the analysis of the derivatized form of dalapon. nemi.gov GC-ECD is a well-established method for the determination of dalapon in drinking water, capable of achieving low detection limits. nemi.govepa.gov EPA Method 552.3, for instance, utilizes liquid-liquid microextraction, derivatization, and GC-ECD for the analysis of haloacetic acids and dalapon in drinking water. epa.gov

| Detector | Principle | Selectivity | Sensitivity for Halogenated Compounds |

| FID | Measures the current produced by the ionization of organic compounds in a hydrogen flame. | Low | Moderate |

| ECD | Measures the decrease in a constant current caused by the capture of electrons by electronegative compounds. | High | High (up to 1,000 times more sensitive than FID) measurlabs.com |

Mass Spectrometry (MS) provides detailed structural information and high sensitivity, making it an invaluable tool for the unequivocal identification and quantification of environmental contaminants. nih.gov When coupled with GC or liquid chromatography (LC), it offers a powerful analytical system.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of a broad range of organic compounds. cdc.gov For dalapon analysis, after derivatization, GC-MS can provide definitive identification based on the mass spectrum of the analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS) has the advantage of analyzing non-volatile and thermally labile compounds without the need for derivatization. Direct aqueous injection LC-MS/MS (tandem mass spectrometry) methods have been developed for the analysis of dalapon and other haloacetic acids in water. alsenvironmental.co.ukalsenvironmental.co.uk These methods are highly selective and can achieve very low detection limits. alsenvironmental.co.ukalsenvironmental.co.uk For example, an ion chromatography tandem mass spectrometry (IC-MS/MS) method has been developed for the direct analysis of dalapon in water, offering a faster and simpler alternative to GC-based methods. lcms.cz

Mass Fragmentography , also known as selected ion monitoring (SIM), is a mode of operation for a mass spectrometer where only ions of specific mass-to-charge ratios are monitored. This technique significantly increases the sensitivity and selectivity of the analysis. A method for determining dalapon in river water and soil samples utilizes mass fragmentography after derivatization, with detection limits in the nanogram range. rsc.org

Spectroscopic Characterization and Confirmation Techniques

While chromatographic techniques coupled with sensitive detectors are the primary tools for quantification, spectroscopic methods can be used for the structural characterization and confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, for instance, can provide detailed information about the molecular structure of the compound. nih.gov

Ecotoxicological Assessments in Non Target Biological Systems

Impacts on Aquatic Organisms and Ecosystem Health

Acute toxicity studies have shown that sodium 2,2-dichloropropionate is generally of low to moderate toxicity to fish. For instance, the 96-hour lethal concentration for 50% of the test population (LC50) for Bluegill sunfish (Lepomis macrochirus) is reported to be 105 mg/L, and for Fathead minnow (Pimephales promelas) it is 290 mg/L. orst.eduymparisto.fi

Aquatic invertebrates, however, exhibit a wider range of sensitivity. While some crustaceans have a high tolerance, others are significantly more susceptible. orst.edu The 48-hour LC50 for the water flea Daphnia pulex is 11.0 mg/L, and for Daphnia magna, it is reported to be as low as 4.0 mg/L, indicating moderate toxicity. nih.govservice.gov.uk In contrast, the brown shrimp has shown high sensitivity with a 48-hour effective concentration (EC50) of 1 mg/L. orst.edu The persistence of dalapon (B104946) in water, which can be for several days, means it has the potential to cause adverse effects on zooplankton communities. researchgate.netresearchgate.net

Microbial degradation is a primary pathway for the breakdown of this compound in aquatic environments. epa.gov Under conditions that favor microbial growth, this process is typically complete within a month, proceeding at a faster rate than chemical hydrolysis. epa.gov The hydrolysis half-life in water at temperatures below 25°C is on the order of several months, leading to the formation of pyruvic acid. epa.gov The significant role of microorganisms in its degradation highlights their importance in mitigating the persistence of this compound in aquatic ecosystems.

Effects on Terrestrial Non-Target Invertebrates and Vertebrates

On land, the impact of this compound is largely dictated by soil characteristics and the organisms present. Its high mobility in soil means it can leach, but microbial action is a crucial factor in its degradation. epa.gov

This compound is readily decomposed by a variety of soil microorganisms. herts.ac.uk Studies have identified several bacterial genera capable of breaking down this herbicide, including Agrobacterium, Arthrobacter, Micrococcus, and Pseudomonas. herts.ac.uk Fungi such as Trichoderma, Penicillium, and Aspergillus also contribute to its degradation. herts.ac.uk The average persistence in most agricultural soils during the growing season is reported to be two to four weeks. epa.gov The compound is considered to have low toxicity to soil microorganisms and is also noted as being less harmful to earthworms. herts.ac.ukorst.edu

This compound is considered practically nontoxic to birds. orst.edu Acute oral toxicity tests have established high LD50 values for several avian species. However, at very high doses, it has been shown to depress reproduction rates in mallard ducks. orst.edu For other terrestrial vertebrates, such as rodents, the acute oral toxicity is also low.

Bioaccumulation and Biomagnification Potential within Trophic Levels

Research indicates that this compound has a low potential for bioaccumulation in organisms. herts.ac.uk The bioconcentration factor (BCF), which measures the accumulation of a chemical in an organism from water, has been found to be low across various species. For fish, the BCF was measured at 3, while for snails it was less than one. nih.govepa.gov Similarly, BCF values of less than one have been recorded for poultry, rodents, dogs, and cows. nih.govepa.gov These low BCF values suggest that the compound does not significantly concentrate in the tissues of organisms. nih.gov Consequently, the risk of biomagnification, the process where the concentration of a substance increases in organisms at successively higher levels in a food chain, is also considered to be low.

Emerging Research Directions and Biotechnological Applications

Genetic Engineering and Synthetic Biology Approaches for Enhanced Bioremediation

The natural breakdown of Sodium 2,2-dichloropropionate in the soil is primarily carried out by microorganisms. epa.govcapes.gov.br This inherent process, however, can be slow. Modern biotechnology, particularly genetic engineering and synthetic biology, offers powerful tools to accelerate this natural degradation. nih.govresearchgate.net The core idea is to enhance the capabilities of naturally occurring microbes or to engineer novel organisms specifically for this purpose. chalmers.se

Synthetic biology allows for the design of tailor-made organisms for bioremediation. nih.gov This involves reprogramming the genetic framework of microorganisms to construct synthetic pathways that can more efficiently break down target pollutants. researchgate.net For instance, genes responsible for producing enzymes that can degrade chlorinated compounds like Dalapon (B104946) can be identified and inserted into robust microbial chassis such as Escherichia coli or Pseudomonas putida. researchgate.net These engineered microbes could then be introduced into contaminated environments to significantly boost the rate of herbicide degradation.

Another promising avenue is the genetic engineering of microalgae and plants for phytoremediation, the use of plants to clean up contaminants. frontiersin.orgnih.gov Genetic tools, including CRISPR/Cas9, can be used to enhance the natural ability of these organisms to take up, detoxify, and sequester pollutants. frontiersin.orgfrontiersin.orgnih.gov By expressing specific bacterial genes, such as those encoding for enzymes that break down organohalides, plants could be engineered to actively remove this compound from soil and water. nih.gov

Table 1: Biotechnological Strategies for Enhanced Bioremediation of this compound

| Approach | Methodology | Potential Application to this compound |

| Genetic Engineering | Insertion of specific degradation genes (e.g., dehalogenases) into bacteria like Pseudomonas putida. researchgate.net | Development of microbial inoculants that can rapidly mineralize the herbicide in contaminated soil and water. |

| Synthetic Biology | Designing and constructing novel genetic circuits and metabolic pathways in microorganisms. researchgate.netchalmers.se | Creation of "smart" microbes that can detect this compound and activate the degradation pathway only when the contaminant is present. |

| Phytoremediation | Engineering plants or microalgae with genes for enhanced uptake, translocation, and degradation of pollutants. nih.govfrontiersin.org | Cultivation of specific crops or algae in contaminated areas to extract and break down the herbicide from the soil. |

Development of Novel Formulations and Sustainable Application Strategies

To minimize the environmental footprint of this compound, researchers have explored innovative formulations designed to reduce soil contamination and improve application efficiency. These strategies aim to keep the herbicide on the target foliage and prevent it from leaching into the soil and groundwater. epa.govresearchgate.net

One approach involves the use of volatile forms of the herbicide, such as specific esters of dalapon (e.g., diethyleneglycol bis ester), which slowly evaporate from the plant foliage, thereby reducing the amount that washes off into the soil. researchgate.net Another strategy is the development of formulations that congeal into a solid film upon application. For example, mixing the diethyleneglycol bis ester of dalapon with a polyvinylacetate emulsion creates a film that holds the herbicide on the leaf surface, significantly reducing leaching while only slightly diminishing its herbicidal activity. researchgate.net

Controlled-release technology using hydrogels represents another sustainable strategy. Hydrogels can be loaded with this compound, allowing for the slow and targeted release of the active ingredient. mdpi.com This minimizes the initial high concentration of the herbicide in the environment and can lead to more efficient weed control over a longer period. mdpi.com

Additionally, the effectiveness of spray applications can be enhanced through the use of additives, or adjuvants. A combination of methyl cellulose (B213188), sodium acetate (B1210297), and an alkyl aryl sodium sulfonate has been shown to increase the toxicity of dalapon to target grasses. cambridge.org In this mixture, methyl cellulose helps the spray adhere to the foliage, the sulfonate likely increases the penetration of the herbicide into the plant, and the sodium acetate enhances its toxicity. cambridge.org Combining dalapon with soil residual herbicides is another strategy to achieve longer-term weed control in non-selective situations. nzfsa.govt.nz

Table 2: Advanced Formulations of this compound

| Formulation/Strategy | Components | Mechanism of Action | Environmental Benefit |

| Volatile Esters | Diethyleneglycol bis ester of dalapon. researchgate.net | Slow evaporation from foliage. researchgate.net | Reduces herbicide residue washing into the soil. researchgate.net |

| Film-Forming Agents | Dalapon ester mixed with polyvinylacetate emulsion. researchgate.net | Creates a solid film that retains the herbicide on the plant. researchgate.net | Limits leaching and subsequent soil contamination. researchgate.net |

| Controlled-Release | Hydrogels impregnated with this compound. mdpi.com | Gradual release of the herbicide over time. mdpi.com | Reduces initial environmental concentration and potential for runoff. |

| Adjuvant Mixtures | Dalapon combined with methyl cellulose, sodium acetate, and alkyl aryl sodium sulfonate. cambridge.org | Increases spray load, penetration, and toxicity to target plants. cambridge.org | Improves efficiency, potentially allowing for lower application rates. |

Integration of Computational Modeling in Predicting Environmental Fate and Biological Interactions

Computational modeling has become an indispensable tool in environmental science, offering the ability to predict how chemicals like this compound move through and affect ecosystems. researchgate.net These models can simulate complex processes, providing insights that are crucial for risk assessment and environmental management without extensive and costly laboratory work. nih.govresearchgate.net

Environmental fate models can predict the persistence, transformation, and migration of the herbicide in air, water, and soil. researchgate.net For a water-soluble compound like this compound that leaches readily in soil, models such as winPRZM and EXAMS can be used to estimate its potential to contaminate groundwater under various soil and climate conditions. epa.govwaterborne-env.com By inputting data on the chemical's properties and environmental parameters, these models can forecast its concentration in different environmental compartments over time. researchgate.net

In the realm of biological interactions, computational toxicology models can predict a chemical's potential adverse effects on organisms. nih.gov For instance, physiologically based pharmacokinetic (PBPK) models can simulate the absorption, distribution, metabolism, and excretion of this compound in different species, helping to estimate safe exposure levels. nih.gov Other models, which utilize Gaussian Interaction Profile (GIP) kernels, are adept at predicting interactions between different chemicals or between a chemical and biological targets, which could be applied to understand dalapon's effect on soil microbial communities or non-target organisms. nih.gov These predictive tools can help prioritize chemicals for further testing and guide the development of safer alternatives. nih.govsemanticscholar.org

Long-Term Ecological Monitoring and Ecosystem Recovery Studies

While the use of this compound has been discontinued (B1498344) in many regions, its historical application in agriculture, forestry, and industrial areas necessitates long-term ecological monitoring to assess ecosystem recovery. ca.gov Such monitoring is essential for documenting changes in the biological and physical properties of previously treated areas over time. researchgate.net

Long-term monitoring programs are designed to detect trends in key ecosystem attributes, including soil stability, hydrologic function, and biotic integrity. researchgate.net This involves periodically measuring a suite of indicators such as soil organic matter, water infiltration rates, plant species diversity, and the abundance of key soil microorganisms. researchgate.netmdpi.com By comparing these metrics in treated areas to those in undisturbed reference sites, scientists can evaluate the pace and trajectory of recovery.

Studies on ecosystem recovery from various disturbances, such as agricultural use, show that recovery is possible but can be a slow process, often taking decades. researchgate.netnih.gov The recovery of forest ecosystems, for example, can average around 42 years, while recovery from agricultural activities may take even longer. nih.gov Following the cessation of long-term herbicide use, monitoring would focus on the re-establishment of native plant communities, the return of sensitive invertebrate species, and the restoration of soil health. mdpi.com These studies are crucial for understanding the resilience of ecosystems and for developing effective restoration strategies for lands impacted by historical herbicide use. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. How can researchers isolate and characterize soil microorganisms capable of degrading sodium 2,2-dichloropropionate?

- Methodology : Use enrichment culture techniques with this compound as the sole carbon source in mineral salts medium. Monitor degradation via chromatographic methods (e.g., GC, HPLC) or spectrophotometric assays for chloride release. Characterize isolates using Gram staining, biochemical tests (e.g., catalase, oxidase), and 16S rDNA sequencing for taxonomic identification .

- Experimental Design : Include control groups (e.g., glucose-fed cultures) to confirm substrate specificity. Optimize pH and temperature conditions for microbial growth and degradation efficiency.

Q. What analytical methods are suitable for quantifying this compound purity in technical-grade agrochemicals?

- Methodology : Quantitative nuclear magnetic resonance (QNMR) spectroscopy is preferred over chromatographic methods (GC/HPLC) due to its precision in detecting impurities without requiring reference standards. For example, QNMR can resolve overlapping peaks from chlorinated by-products and quantify the main compound using internal standards (e.g., maleic acid) .

- Validation : Compare QNMR results with traditional GC/HPLC data to validate accuracy, especially for samples with complex matrices.

Q. How does this compound act as a herbicide, and what are its environmental persistence mechanisms?

- Mechanism : It inhibits acetyl-CoA synthesis in plants, disrupting lipid metabolism. Environmental persistence depends on microbial degradation rates, soil pH, and organic matter content. In anaerobic conditions, degradation slows due to reduced microbial activity .

- Field Monitoring : Use LOINC-standardized mass/volume assays (e.g., LOINC 38287-9) to detect residues in water and soil, ensuring compliance with regulatory thresholds .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in substrate specificity among microbial dehalogenases acting on this compound?

- Approach : Compare enzyme kinetics (Km, Vmax) of dehalogenases from diverse bacterial strains (e.g., Methylobacterium sp. HJ1 vs. Rhizobium spp.). Use substrate competition assays with structural analogs (e.g., 2-chloropropionate, dichloroacetate) to identify steric or electronic constraints in active-site binding .

- Case Study : Methylobacterium sp. HJ1 dehalogenase is induced by this compound but not monochloroacetate, suggesting substrate-specific regulatory pathways .

Q. How can researchers optimize bioremediation protocols for this compound-contaminated soils?

- Methodology : Conduct microcosm experiments with bioaugmentation (e.g., inoculating Serratia marcescens SE1 or Pseudomonas spp.) and biostimulation (e.g., adding nitrogen/phosphate supplements). Monitor degradation via chloride ion release and metagenomic analysis of microbial community shifts .

- Challenges : Address variability in degradation rates due to soil heterogeneity. Use statistical models (e.g., ANOVA) to identify significant factors (pH, temperature, inoculum density).

Q. Why do some bacterial strains degrade this compound but lack dehalogenase activity in cell-free extracts?

- Hypothesis : Degradation may involve cometabolic pathways or require cofactors (e.g., NADH) absent in vitro. Test enzyme induction by adding crude cell lysates or exogenous cofactors to extracts .

- Experimental Validation : Compare proteomic profiles of whole cells vs. extracts to identify missing enzymes or regulatory proteins.

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported degradation rates of this compound by Rhizobium and Pseudomonas strains?

- Analysis : Evaluate methodological differences:

- Rhizobium studies used mineral salts media with 0.1% substrate, yielding 80% degradation in 72 hours .

- Pseudomonas studies used richer media, potentially diluting substrate-specific enzyme expression .

- Resolution : Standardize experimental conditions (media composition, inoculum age) in cross-laboratory comparisons.

Methodological Tables

| Parameter | QNMR | GC/HPLC |

|---|---|---|

| Precision (% RSD) | ≤1.5 | 2.0–5.0 |

| Detection Limit (ppm) | 50 | 100 |

| Sample Preparation Time | 30 min | 2–4 hours |

| Reference Standard Required | No | Yes |

| Source |

Key Research Gaps

- The role of horizontal gene transfer in spreading dehalogenase genes among soil microbiota.

- Long-term ecotoxicological impacts of this compound metabolites (e.g., pyruvate) on non-target organisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.